molecular formula C53H40N2O2 B1493593 [16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol

[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol

Cat. No.: B1493593
M. Wt: 736.9 g/mol
InChI Key: MKYBHIRPEBDXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) is a complex organic compound with a unique structure that includes pyridine and dinaphthoazepine moieties. This compound is known for its high catalytic activity and enantioselectivity in various chemical reactions, making it a valuable substance in the field of asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves multiple steps, starting from the appropriate pyridine and naphthalene derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound acts as a chiral nucleophilic catalyst, facilitating the formation of enantioselective products through the stabilization of transition states and intermediates. The pyridine and dinaphthoazepine moieties play crucial roles in binding to substrates and promoting the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis(4-tert-butylphenyl)methanol]
  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
  • 1,1,2,2-tetra(pyridin-4-yl)ethene

Uniqueness

What sets (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) apart from similar compounds is its exceptional catalytic activity and enantioselectivity. The presence of both pyridine and dinaphthoazepine moieties provides a unique structural framework that enhances its ability to stabilize transition states and intermediates, making it a highly effective catalyst in asymmetric synthesis .

Properties

Molecular Formula

C53H40N2O2

Molecular Weight

736.9 g/mol

IUPAC Name

[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol

InChI

InChI=1S/C53H40N2O2/c56-52(39-19-5-1-6-20-39,40-21-7-2-8-22-40)48-33-37-17-13-15-27-44(37)50-46(48)35-55(43-29-31-54-32-30-43)36-47-49(34-38-18-14-16-28-45(38)51(47)50)53(57,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-34,56-57H,35-36H2

InChI Key

MKYBHIRPEBDXBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=C(CN1C7=CC=NC=C7)C(=CC8=CC=CC=C86)C(C9=CC=CC=C9)(C1=CC=CC=C1)O

Origin of Product

United States

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